6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S3/c1-22-9-3-5-11-13(7-9)23-15(17-11)19-16-18-12-6-4-10(25(2,20)21)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAANYKRVCCDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate sulfonyl chlorides. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, exhibit significant anticancer properties. Compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. For instance, studies have highlighted that thiazole derivatives can inhibit the proliferation of human cancer cells through mechanisms involving the inhibition of cyclin-dependent kinases and activation of pro-apoptotic factors .
Neuroprotective Effects
Thiazole compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. They are believed to exert their effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. The multitarget approach of these compounds makes them promising candidates for developing drugs aimed at treating Alzheimer's disease .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Thiazole derivatives are known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole-based compounds in various applications:
Mechanism of Action
The mechanism of action of 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound may enhance binding to enzymes or receptors due to its strong electron-withdrawing nature. Analogs like 3c (with a 4-methoxyphenyl group) exhibit potent urease inhibition (IC₅₀ = 28.57 µg/mL) and NO scavenging (IC₅₀ = 38.9 µg/mL), suggesting EWGs improve enzyme interaction . Methoxy Groups: Methoxy substituents, as seen in 3c and 20c, enhance solubility and modulate electronic effects. Compound 20c demonstrated significant anticancer activity (IC₅₀ = 5.04–13 µM) via p53-mediated apoptosis, highlighting the role of methoxy groups in cell penetration .
Dual Benzothiazole Moieties: The target compound’s dual benzothiazole structure is unique among analogs. The methylsulfonyl group may confer distinct target specificity compared to mono-benzothiazole analogs.
Synthetic Accessibility :
The synthesis of benzothiazole derivatives often involves Suzuki cross-coupling (e.g., 3c ) or condensation reactions (e.g., 20c ) . The target compound’s synthesis likely follows analogous routes, though its methylsulfonyl group may require specialized sulfonation steps .
Biological Activity
6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 479.6 g/mol. The compound features two benzo[d]thiazole moieties, which are known for their diverse biological activities, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound in focus. The following table summarizes key findings on its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.48 | Induction of apoptosis |
| A549 (Lung) | 4.30 | Inhibition of cell proliferation |
| HeLa (Cervical) | 3.85 | Disruption of mitochondrial function |
| SW480 (Colon) | 2.50 | Cell cycle arrest |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast and cervical cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of methoxy and methylsulfonyl groups significantly enhances the biological activity of benzothiazole derivatives. The following points summarize key findings:
- Methoxy Group : Enhances lipophilicity, improving membrane permeability and bioavailability.
- Methylsulfonyl Group : Contributes to increased potency by stabilizing the compound's interaction with target proteins.
- Benzo[d]thiazole Moieties : Essential for the anticancer activity; modifications in substitution patterns can lead to variations in efficacy.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation rates.
- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling pathways, it may reduce tumor vascularization.
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as a therapeutic agent .
- Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted anilines and thiocyanate derivatives. Key steps include cyclization using bromine/glacial acetic acid (for benzothiazole ring formation) and sulfonation to introduce the methylsulfonyl group . Optimization strategies:
- Temperature : Higher yields (e.g., 58%) are achieved in refluxing ethanol or glacial acetic acid at 150–190°C .
- Catalysts : Sodium acetate or hydrazine hydrate improves hydrazinyl derivative formation .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency (Note: BenchChem references excluded per guidelines).
- Purification : Recrystallization from ethanol or ethyl acetate ensures purity .
Table 1 : Comparative Synthesis Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiazole formation | Bromine/glacial acetic acid, 16 h | 58–78 | |
| Sulfonation | Methanesulfonyl chloride, DCM, 0°C | 27–35 | |
| Hydrazinyl derivatives | Hydrazine hydrate, ethylene glycol reflux | 78–81 |
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methylsulfonyl at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄N₂O₃S₂) .
- Melting Point : Consistency with literature values (e.g., >300°C for similar benzothiazoles) indicates purity .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities, such as inconsistent anticancer efficacy across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Use standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds .
- Structural Analogues : Compare activity of methylsulfonyl vs. nitro or methoxy substituents (e.g., methylsulfonyl enhances solubility and target binding ).
- Metabolic Stability : Evaluate hepatic microsome stability to identify active metabolites .
- Dose-Response Curves : Use IC₅₀ values (e.g., <10 µM for potent derivatives) to quantify efficacy .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .
- QSAR Studies : Correlate substituent electronegativity (e.g., methylsulfonyl’s electron-withdrawing effect) with bioavailability .
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3) and BBB permeability .
Q. What experimental approaches are recommended to troubleshoot low yields in the final sulfonation step?
- Methodological Answer :
- Reagent Purity : Use freshly distilled methanesulfonyl chloride to avoid hydrolysis .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalytic Bases : Add triethylamine (1.2 eq) to neutralize HCl byproducts .
- Workup : Extract with dichloromethane and wash with NaHCO₃ to remove unreacted reagents .
Research Design & Data Analysis
Q. How should researchers design a study to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modifications at the 6-methoxy or methylsulfonyl positions .
- Biological Assays : Test against panels of cancer cell lines and bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Statistical Analysis : Use ANOVA to compare IC₅₀ values and identify significant SAR trends .
Q. What are the best practices for validating the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Flow Cytometry : Assess apoptosis via Annexin V/PI staining .
- Western Blotting : Quantify caspase-3/9 activation and Bcl-2 suppression .
- Kinase Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to identify targets .
Contradiction Analysis
Q. Why do similar benzothiazoles exhibit divergent antimicrobial activities, and how can this be addressed methodologically?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
